molecular formula C18H15ClN4O2S B11048332 6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B11048332
M. Wt: 386.9 g/mol
InChI Key: JZWFTTUAOBDSKC-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: is a heterocyclic compound with a complex structure. Let’s break it down:

  • The triazolo[3,4-b][1,3,4]thiadiazine core consists of a triazole ring fused with a thiadiazine ring. This arrangement imparts unique properties to the compound.
  • The substituents include a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group. These aromatic moieties contribute to its chemical reactivity and biological effects.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale synthesis often employs more efficient methods, such as continuous flow processes or solid-phase synthesis.
  • Optimization focuses on yield, scalability, and cost-effectiveness.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) yields the corresponding amine.

    Substitution: Substitution reactions at the phenyl rings occur, especially under electrophilic conditions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and bromine (for electrophilic substitution) are used.

    Major Products: The major products depend on reaction conditions and substituent positions.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

    Materials Science:

Mechanism of Action

    Molecular Targets: Interaction with specific receptors (e.g., G protein-coupled receptors) or enzymes.

    Pathways: Activation or inhibition of signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Uniqueness: The fused triazolo-thiadiazine core sets it apart from related compounds.

    Similar Compounds: Other heterocyclic systems (e.g., triazoles, thiadiazines) with different substituents.

properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H15ClN4O2S/c1-24-15-8-5-12(9-16(15)25-2)17-20-21-18-23(17)22-14(10-26-18)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3

InChI Key

JZWFTTUAOBDSKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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